5-chloro-N-(5-methyl-4-piperidin-4-yl-2-propan-2-yloxyphenyl)-4-nitropyrimidin-2-amine

Catalog No.
S12278237
CAS No.
M.F
C19H24ClN5O3
M. Wt
405.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-chloro-N-(5-methyl-4-piperidin-4-yl-2-propan-2-y...

Product Name

5-chloro-N-(5-methyl-4-piperidin-4-yl-2-propan-2-yloxyphenyl)-4-nitropyrimidin-2-amine

IUPAC Name

5-chloro-N-(5-methyl-4-piperidin-4-yl-2-propan-2-yloxyphenyl)-4-nitropyrimidin-2-amine

Molecular Formula

C19H24ClN5O3

Molecular Weight

405.9 g/mol

InChI

InChI=1S/C19H24ClN5O3/c1-11(2)28-17-9-14(13-4-6-21-7-5-13)12(3)8-16(17)23-19-22-10-15(20)18(24-19)25(26)27/h8-11,13,21H,4-7H2,1-3H3,(H,22,23,24)

InChI Key

APMWMGPRHHOMNC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C2CCNCC2)OC(C)C)NC3=NC=C(C(=N3)[N+](=O)[O-])Cl

5-chloro-N-(5-methyl-4-piperidin-4-yl-2-propan-2-yloxyphenyl)-4-nitropyrimidin-2-amine is a complex organic compound characterized by its unique structure, which includes a pyrimidine ring, a nitro group, and a piperidine moiety. The presence of chlorine and nitro substituents on the pyrimidine ring enhances its chemical reactivity and potential biological activity. This compound is of interest in medicinal chemistry due to its potential therapeutic applications.

The chemical behavior of 5-chloro-N-(5-methyl-4-piperidin-4-yl-2-propan-2-yloxyphenyl)-4-nitropyrimidin-2-amine can be understood through various types of reactions involving amines and nitro compounds:

  • Acid-base Reactions: The amine group can act as a base, reacting with acids to form ammonium salts.
  • Alkylation Reactions: The amine can undergo alkylation with alkyl halides, leading to the formation of secondary or tertiary amines.
  • Acylation Reactions: The compound can react with acyl chlorides to form amides, which are significant in pharmaceutical synthesis.
  • Reduction Reactions: The nitro group may be reduced to an amine under specific conditions, altering the compound's properties and reactivity

    Compounds containing pyrimidine rings, particularly those with substituted amino groups, have been extensively studied for their biological activities. This specific compound has shown potential in:

    • Anticancer Activity: Similar compounds have demonstrated inhibitory effects on cancer cell proliferation by interfering with signaling pathways.
    • Antimicrobial Properties: Some derivatives exhibit activity against various bacterial strains, making them candidates for antibiotic development.
    • Neurological Effects: The piperidine moiety suggests possible interactions with neurotransmitter systems, indicating potential applications in treating neurological disorders .

The synthesis of 5-chloro-N-(5-methyl-4-piperidin-4-yl-2-propan-2-yloxyphenyl)-4-nitropyrimidin-2-amine can be approached through several methods:

  • Multi-step Synthesis: Starting from easily available precursors, the synthesis may involve the formation of the pyrimidine core followed by substitution reactions to introduce the piperidine and nitro groups.
  • Suzuki Coupling Reaction: This method can be employed for the introduction of aryl groups onto the pyrimidine ring, enhancing its biological activity .
  • Refluxing Techniques: Using reflux conditions with suitable solvents can facilitate the formation of the desired compound from simpler starting materials .

The applications of 5-chloro-N-(5-methyl-4-piperidin-4-yl-2-propan-2-yloxyphenyl)-4-nitropyrimidin-2-amine include:

  • Pharmaceutical Development: As a potential drug candidate for treating cancer and bacterial infections.
  • Chemical Research: Utilized in studies exploring new synthetic methodologies or biological interactions.
  • Agricultural Chemistry: Possible applications as a pesticide or herbicide due to its biological activity against pathogens .

Interaction studies are vital for understanding how 5-chloro-N-(5-methyl-4-piperidin-4-yl-2-propan-2-yloxyphenyl)-4-nitropyrimidin-2-amine behaves in biological systems:

  • Protein Binding Studies: Investigating how this compound binds to proteins can reveal its mechanism of action and efficacy as a therapeutic agent.
  • Enzyme Inhibition Assays: Evaluating its ability to inhibit specific enzymes involved in disease pathways provides insight into its potential therapeutic uses.
  • Cellular Uptake Studies: Understanding how effectively this compound enters cells can inform its bioavailability and therapeutic potential .

Several compounds share structural features with 5-chloro-N-(5-methyl-4-piperidin-4-yl-2-propan-2-yloxyphenyl)-4-nitropyrimidin-2-amine, highlighting its uniqueness:

Compound NameStructural FeaturesBiological Activity
4-Amino-5-chloro-N-(1-(3-hydroxypropyl)piperidin-4-yl)-2,3-dihydrobenzofuran-7-carboxamideBenzofuran moietyAnticancer
6-Chloro-N-(2-methylphenyl)-pyrimidin-4-aminesSubstituted phenyl groupAntimicrobial
2-Chloro-N-methyl-5-nitropyrimidin-4-aminesMethyl substitutionAntiviral

The unique combination of functional groups in 5-chloro-N-(5-methyl-4-piperidin-4-yl-2-propan-2-yloxyphenyl)-4-nitropyrimidin-2-amines sets it apart from these similar compounds, potentially leading to distinct biological activities and therapeutic applications .

Retrosynthetic Analysis and Key Intermediate Design

Retrosynthetic dissection of 5-chloro-N-(5-methyl-4-piperidin-4-yl-2-propan-2-yloxyphenyl)-4-nitropyrimidin-2-amine reveals three primary building blocks:

  • A 4-nitropyrimidin-2-amine core
  • A 5-methyl-4-piperidin-4-yl-2-propan-2-yloxyphenyl substituent
  • A chlorine atom at position 5 of the pyrimidine ring

The synthesis begins with 2-aminopyrimidine, which undergoes sequential nitration and chlorination. Parallel synthesis of the substituted phenylpiperidine moiety follows established protocols for N-aryl piperidine formation via reductive transamination of pyridinium salts. Critical intermediates include 4-nitropyrimidin-2-amine (precursor A) and 5-methyl-4-piperidin-4-yl-2-propan-2-yloxyaniline (precursor B), whose coupling forms the final product.

Regioselective Nitration and Chlorination Strategies

Nitration of the pyrimidine ring demonstrates strong regiochemical dependence on reaction conditions. In mixed nitric/sulfuric acid systems, nitration preferentially occurs at position 4 due to the electron-donating effects of the adjacent amine group. Computational studies using Hückel molecular orbital theory predict a 0.87 π-electron density at position 4 versus 0.65 at position 5, favoring 4-nitro isomer formation.

Chlorination employs solvent-free protocols with equimolar POCl~3~ under sealed reactor conditions (140–160°C, 2 hours):

StepReagent SystemTemperatureYieldSelectivity (4-Cl:5-Cl)
1POCl~3~/Pyridine160°C91%1:0
2POCl~3~/DIPEA140°C88%0.95:1

Microwave-assisted chlorination reduces reaction times to 20 minutes while maintaining >85% yields. Positional selectivity arises from the nitro group’s meta-directing effects, with calculated transition state energies favoring 5-chloro substitution by 3.2 kcal/mol.

Piperidine Ring Functionalization Methodologies

The 4-piperidin-4-yl substituent is introduced via Buchwald–Hartwig amination using palladium catalysts. Key advancements include:

  • Reductive transamination: Rhodium-catalyzed transfer hydrogenation converts pyridinium salts to N-aryl piperidines with 94% efficiency.
  • Microwave-assisted coupling: Reaction of 5-chloro-4-nitropyrimidin-2-amine with 5-methyl-2-propan-2-yloxyaniline under microwave irradiation (200°C, 20 min) achieves 89% coupling yield.
  • Protecting group strategies: tert-Butoxycarbonyl (Boc) protection of the piperidine nitrogen prevents unwanted side reactions during nitration and chlorination steps.

Comparative analysis of piperidine introduction methods:

MethodCatalystYieldReaction Time
Reductive transaminationRhodium94%6 hours
Microwave couplingPd(OAc)~2~89%20 minutes
Thermal aminationCuI/1,10-phen76%12 hours

Solvent-Free Catalytic Approaches for Amination

Solvent-free conditions significantly improve atom economy and reduce purification demands. A representative protocol involves:

  • Mixing 5-chloro-4-nitropyrimidin-2-amine (1 eq) with 5-methyl-4-piperidin-4-yl-2-propan-2-yloxyaniline (1.05 eq)
  • Adding catalytic CuI (5 mol%) and 1,10-phenanthroline (10 mol%)
  • Heating at 120°C under argon for 4 hours

This method achieves 92% yield compared to 78% yield in DMF solvent systems. Mechanistic studies indicate the copper catalyst facilitates oxidative addition of the C–N bond, lowering the activation energy by 15.3 kcal/mol.

Core Structural Features and Bioactivity Determinants

The compound’s pyrimidine ring serves as the central pharmacophore, with substituents at positions 2, 4, and 5 critically influencing target engagement. The 4-nitro group acts as a strong electron-withdrawing moiety, polarizing the pyrimidine ring and enhancing hydrogen-bond acceptor capacity. In contrast, the 5-chloro substituent contributes moderate electron withdrawal while increasing lipophilicity, as evidenced by analogous pyrimidine derivatives exhibiting improved membrane permeability with halogenation [2] [4]. The N-(2-isopropoxy-5-methyl-4-piperidin-4-ylphenyl) side chain introduces steric bulk and conformational flexibility, facilitating interactions with hydrophobic binding pockets [1] [5].

Electronic Effects of Nitro and Chloro Substituents on Bioactivity

Nitro Group Contributions to Electronic Polarization

The nitro group at position 4 induces significant electron deficiency in the pyrimidine ring, quantified by a Hammett σₚ value of +1.27. This polarization stabilizes transition states in enzyme-substrate interactions, as observed in nitropyrimidine inhibitors of Janus kinase 2 (JAK2) and N-acyl phosphatidylethanolamine phospholipase D (NAPE-PLD) [2] [3]. For example, replacing the nitro group with a methyl substituent in analogous compounds reduced inhibitory potency by 10-fold, underscoring its role in charge-transfer interactions [2].

Chloro Substituent Effects on Lipophilicity and Steric Interactions

The 5-chloro group increases the compound’s calculated octanol-water partition coefficient (cLogP) to 3.84, favoring passive diffusion across lipid bilayers [1]. Comparative studies of chlorinated vs. non-chlorinated pyrimidines demonstrate a 2.5-fold enhancement in cellular uptake for chlorinated analogs [4]. Steric effects from the chloro atom also restrict rotational freedom in the pyrimidine ring, optimizing binding pocket complementarity.

Table 1: Electronic and Lipophilic Properties of Key Substituents

Substituentσₚ (Hammett)cLogP ContributionHydrogen-Bond Capacity
4-NO₂+1.27+0.45Acceptor (2 sites)
5-Cl+0.23+0.62Weak donor
2-OC₃H₇-0.34+1.02None

Data derived from [1] [2] [4].

Conformational Analysis of Piperidine-Pyrimidine Hybrid Systems

Chair Conformation of the Piperidine Ring

X-ray crystallography of related piperidine-pyrimidine hybrids reveals a chair conformation for the six-membered piperidine ring, with the N–C bond adopting an axial orientation [5]. This configuration positions the piperidine nitrogen 2.47 Å above the pyrimidine plane, enabling favorable van der Waals contacts with protein residues. Molecular dynamics simulations indicate a 12 kcal/mol energy barrier for chair-to-boat transitions, stabilizing the bioactive conformation [5].

Dihedral Angle Dynamics and Pharmacophore Alignment

The dihedral angle between the piperidine and pyrimidine rings averages 49.57° ± 2.3°, as determined by single-crystal X-ray diffraction [5]. This angle optimizes spatial alignment of the nitro group with catalytic lysine residues in kinase binding sites, a feature shared with potent JAK2 inhibitors (e.g., ruxolitinib derivatives) [3]. Restricting this angle to <45° via methyl substitution at the piperidine C3 position improved target affinity by 3-fold in related compounds [2].

Comparative Pharmacophore Modeling with Analogous Nitropyrimidines

Shared Pharmacophoric Features Across Nitropyrimidine Therapeutics

Pharmacophore alignment of the target compound with LEI-401 (a NAPE-PLD inhibitor) and JAK2-selective nitropyrimidines identifies three conserved features:

  • Aromatic centroid (pyrimidine ring) for π-π stacking with phenylalanine residues.
  • Nitro oxygen atoms as hydrogen-bond acceptors coordinating with backbone amides.
  • Piperidine nitrogen participating in salt bridges with aspartate/glutamate side chains [2] [3] [5].

Divergence in Side Chain Optimization

Unlike LEI-401, which incorporates an (S)-3-hydroxypyrrolidine group for enhanced solubility, the target compound’s isopropoxy-phenyl side chain prioritizes hydrophobic interactions. This divergence highlights the adaptability of nitropyrimidine scaffolds to distinct target classes through side chain modularity [2] [3].

Table 2: Pharmacophore Comparison of Nitropyrimidine Derivatives

CompoundTargetAromatic FeatureHydrogen-Bond AcceptorsHydrophobic Motif
Target CompoundUndisclosedPyrimidineNO₂, Pyrimidine N1Piperidine, Isopropoxy
LEI-401 [2]NAPE-PLDPyrimidineNO₂, Carbonyl O3-Hydroxypyrrolidine
JAK2 Inhibitor [3]JAK2PyrimidineNO₂, Cyano2,4-Dichlorophenyl

Density Functional Theory calculations represent a fundamental computational approach for understanding the tautomeric behavior of 5-chloro-N-(5-methyl-4-piperidin-4-yl-2-propan-2-yloxyphenyl)-4-nitropyrimidin-2-amine. The investigation of tautomeric equilibria in pyrimidine-containing compounds requires sophisticated electronic structure methods to accurately predict the relative stabilities of different tautomeric forms and the energy barriers associated with their interconversion [1] [2].

The computational analysis of pyrimidine tautomerism typically employs Density Functional Theory methods, particularly the Becke three-parameter Lee-Yang-Parr (B3LYP) functional with extended basis sets such as 6-311++G(d,p) [3] [4]. These calculations provide critical insights into the electronic structure and energetic preferences of different tautomeric forms. For nitropyrimidine derivatives, studies have demonstrated that the keto tautomer is generally favored over the enol form by approximately 0.857 to 1.345 kilocalories per mole in the gas phase [1]. This preference is attributed to enhanced aromaticity in the keto form and the formation of stabilizing intramolecular hydrogen bonds.

The computational investigation of tautomeric equilibria involves several key methodological considerations. First, the geometry optimization must be performed using density functional theory methods that accurately capture both electronic correlation effects and dispersion interactions. The B3LYP functional has proven particularly effective for pyrimidine systems, providing reliable predictions of bond lengths, bond angles, and tautomeric energy differences [3] [5]. Second, the inclusion of solvent effects through continuum solvation models significantly impacts tautomeric preferences, with polar solvents generally stabilizing the more polar tautomeric forms [2].

Computational Methodology for Tautomeric Analysis

The theoretical framework for investigating tautomeric equilibria employs a hierarchical approach combining different levels of theory. Initial screening calculations utilize density functional theory with moderate basis sets (6-31G(d,p)) to identify potential tautomeric forms and their approximate relative energies [6]. Subsequently, higher-level calculations with extended basis sets (6-311++G(d,p) or def2TZVPP) provide refined energy differences and transition state barriers [7].

For 5-chloro-N-(5-methyl-4-piperidin-4-yl-2-propan-2-yloxyphenyl)-4-nitropyrimidin-2-amine, the presence of multiple potential tautomerization sites requires systematic exploration of all possible forms. The pyrimidine ring can undergo amino-imino tautomerism, while the hydroxyl group on the phenyl ring can participate in keto-enol equilibria. Computational studies of related nitramino-pyridine systems have demonstrated that the imino forms are generally preferred in the solid state, with the stabilization arising from favorable intramolecular hydrogen bonding interactions [2].

Energetic Analysis and Aromaticity Assessment

The computational assessment of tautomeric stability involves multiple energetic criteria. Primary among these is the calculation of relative electronic energies, corrected for zero-point vibrational effects and thermal contributions. Additionally, the analysis of aromaticity using descriptors such as the Harmonic Oscillator Model of Aromaticity index and Nucleus Independent Chemical Shift values provides insight into the electronic factors governing tautomeric preferences [2].

Studies on related pyrimidine systems have revealed that tautomeric forms with intact aromatic character exhibit enhanced stability. The presence of the 4-nitro group in the target compound introduces additional complexity, as the electron-withdrawing nature of this substituent can significantly influence the electron density distribution and, consequently, the relative stabilities of different tautomeric forms [1].

Frontier Molecular Orbital Analysis

The investigation of tautomeric equilibria benefits significantly from frontier molecular orbital analysis. The energies and spatial distributions of the Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital provide fundamental insights into the electronic reactivity and stability of different tautomeric forms [8] [9]. For pyrimidine derivatives, the frontier orbital analysis reveals that tautomeric forms with extended conjugation typically exhibit smaller highest occupied molecular orbital-lowest unoccupied molecular orbital energy gaps, indicating enhanced chemical reactivity [6].

Computational studies employing the B3LYP functional have demonstrated that the frontier molecular orbital energies can serve as reliable predictors of tautomeric stability. Tautomeric forms with more stabilized highest occupied molecular orbitals and higher-energy lowest unoccupied molecular orbitals generally correspond to thermodynamically favored structures [7] [10].

Molecular Dynamics Simulations of Protein-Ligand Interactions

Molecular dynamics simulations represent an essential computational tool for elucidating the dynamic aspects of protein-ligand interactions involving 5-chloro-N-(5-methyl-4-piperidin-4-yl-2-propan-2-yloxyphenyl)-4-nitropyrimidin-2-amine. These simulations provide atomic-level insights into binding mechanisms, conformational changes, and the temporal evolution of protein-ligand complexes [11] [12].

The application of molecular dynamics methodology to protein-ligand systems requires careful consideration of simulation parameters, force field selection, and sampling strategies. Contemporary molecular dynamics studies of pyrimidine-containing ligands typically employ all-atom force fields such as AMBER or CHARMM, with simulation lengths extending from hundreds of nanoseconds to microseconds to ensure adequate sampling of conformational space [13] [14].

Simulation Methodology and System Setup

The preparation of molecular dynamics simulations for protein-ligand complexes involves several critical steps. Initial protein structures are typically obtained from crystallographic databases and subjected to careful preparation, including the addition of hydrogen atoms, assignment of protonation states, and optimization of side chain conformations [12]. The ligand parameterization requires quantum mechanical calculations to derive partial charges and bonded parameters compatible with the chosen force field [11].

For 5-chloro-N-(5-methyl-4-piperidin-4-yl-2-propan-2-yloxyphenyl)-4-nitropyrimidin-2-amine, the complex molecular structure necessitates particular attention to the parameterization of the piperidine ring and the substituted pyrimidine moiety. Studies of related pyrimidine-protein complexes have demonstrated that accurate representation of electrostatic interactions is crucial for reproducing experimental binding affinities and structural features [15] [13].

Protein Conformational Dynamics

Molecular dynamics simulations reveal that protein-ligand binding is accompanied by significant conformational changes in both binding partners. For kinase targets, which represent likely molecular targets for pyrimidine derivatives, simulations have identified key conformational transitions including activation loop movements, αC-helix reorientation, and DFG motif flipping [16] [17] [18]. These conformational changes are essential for understanding the mechanism of inhibitor binding and selectivity.

The analysis of protein conformational dynamics employs various computational metrics including root mean square deviation calculations, root mean square fluctuation analysis, and principal component analysis. These methods enable the identification of correlated motions and the characterization of binding-induced conformational changes [19]. For kinase-inhibitor complexes, molecular dynamics simulations have revealed that ligand binding can induce global conformational changes that extend far beyond the immediate binding site [18].

Binding Pathway Analysis

Recent advances in molecular dynamics methodology have enabled the detailed characterization of ligand binding pathways. Enhanced sampling techniques such as metadynamics and umbrella sampling provide insights into the free energy landscapes governing ligand association and dissociation [20]. These studies have revealed that protein-ligand binding often proceeds through multiple intermediates and encounter complexes, rather than simple two-state transitions [12].

For pyrimidine-based inhibitors, molecular dynamics simulations have identified specific binding pathways involving initial encounter complex formation, followed by ligand insertion into the binding pocket and final optimization of protein-ligand contacts [15] [13]. The characterization of these pathways provides valuable information for optimizing binding kinetics and residence times.

Water-Mediated Interactions

The role of water molecules in protein-ligand interactions represents a critical aspect of molecular dynamics analysis. Simulations reveal that structured water molecules often mediate protein-ligand contacts and contribute significantly to binding specificity [12]. For pyrimidine derivatives, water-mediated hydrogen bonding interactions with backbone amide groups are frequently observed and contribute to binding affinity [13].

The analysis of water dynamics in protein-ligand complexes employs specialized computational tools for tracking water residence times, hydrogen bonding networks, and water displacement energetics. Studies of kinase-inhibitor complexes have demonstrated that the displacement of conserved water molecules can provide significant contributions to binding thermodynamics [20].

Binding Free Energy Calculations

Molecular dynamics simulations enable quantitative predictions of protein-ligand binding free energies through methods such as free energy perturbation and thermodynamic integration [11] [13]. These calculations provide direct comparisons with experimental binding affinities and enable the evaluation of structure-activity relationships. For pyrimidine-containing ligands, binding free energy calculations have successfully reproduced experimental trends and identified key molecular determinants of binding affinity [15].

The decomposition of binding free energies into individual residue contributions provides detailed insights into the molecular basis of protein-ligand recognition. Studies of kinase inhibitors have revealed that hydrophobic contacts, hydrogen bonding interactions, and van der Waals forces all contribute significantly to binding affinity, with the relative importance varying depending on the specific inhibitor chemotype [13] [19].

Virtual Screening Against Kinase Family Enzymes

Virtual screening methodologies represent powerful computational approaches for identifying potential kinase targets and optimizing selectivity profiles of 5-chloro-N-(5-methyl-4-piperidin-4-yl-2-propan-2-yloxyphenyl)-4-nitropyrimidin-2-amine. The systematic evaluation of compound activity against multiple kinase family members enables the prediction of selectivity patterns and the identification of primary and secondary targets [21] [22] [23].

The implementation of virtual screening campaigns against kinase enzymes requires comprehensive structural databases, validated scoring functions, and appropriate computational protocols. Contemporary virtual screening studies typically employ panels of hundreds of kinase structures, representing different conformational states and inhibitor binding modes [24] [25]. The pyrimidine scaffold has been extensively utilized in kinase inhibitor development, with eight Food and Drug Administration-approved drugs containing this heterocyclic core [22].

Structure-Based Virtual Screening Methodology

The foundation of successful virtual screening campaigns lies in the careful selection and preparation of target protein structures. For kinase family enzymes, the availability of multiple crystal structures enables the construction of ensemble docking protocols that account for protein flexibility [25] [26]. Studies have demonstrated that multi-conformational docking approaches significantly improve the identification of active compounds compared to single-structure protocols [24].

The preparation of kinase structures for virtual screening involves several critical considerations. First, the selection of appropriate conformational states, including active (DFG-in) and inactive (DFG-out) conformations, influences the types of inhibitors that can be identified [23] [25]. Second, the treatment of flexible regions, particularly the activation loop and glycine-rich loop, requires careful optimization to balance computational efficiency with structural accuracy [26].

Kinase Selectivity Prediction

The prediction of kinase selectivity represents a fundamental challenge in virtual screening applications. The high structural similarity within the kinase ATP-binding site necessitates sophisticated computational approaches to identify selectivity determinants [22] [23]. Recent studies have demonstrated that the integration of multiple scoring functions and machine learning approaches can improve selectivity predictions [21] [27].

For pyrimidine-based inhibitors, selectivity profiling has revealed distinct patterns of kinase family preferences. Compounds with substituted pyrazole groups at the 2-position of the pyrimidine ring exhibit enhanced selectivity, with an average inhibition of only 1.1 kinases at 90% inhibition levels [22]. This selectivity enhancement is attributed to the ortho-methyl group on the pyrazole ring, which creates steric constraints that favor binding to specific kinase conformations [22].

Target-Specific Screening Libraries

The development of kinase-focused screening libraries has emerged as an effective strategy for improving hit rates and reducing false positives [26]. These libraries are constructed using pharmacophore models derived from known kinase inhibitors and incorporate structural filters based on kinase-specific binding site features [23]. Studies have demonstrated that kinase-targeted libraries can achieve hit rates of 15% or higher, compared to typical rates of 1-3% for general screening libraries [28].

The construction of target-specific libraries for 5-chloro-N-(5-methyl-4-piperidin-4-yl-2-propan-2-yloxyphenyl)-4-nitropyrimidin-2-amine analogs would focus on pyrimidine-based chemotypes with proven kinase activity. Pharmacophore models incorporating the essential hydrogen bonding interactions with hinge region residues, hydrophobic contacts with the adenosine pocket, and selectivity-determining interactions with variable regions would guide library design [22] [29].

Machine Learning Applications

The integration of machine learning methodologies with virtual screening has revolutionized kinase inhibitor discovery. Support vector machine models trained on kinase inhibitor datasets enable the prioritization of screening libraries and the prediction of activity against specific kinase subtypes [28] [21]. These approaches have demonstrated superior performance compared to traditional docking-based methods, particularly for identifying compounds with novel scaffolds [21].

Recent applications of machine learning to kinase inhibitor discovery have employed ensemble methods that combine multiple algorithms and descriptors. These approaches have successfully identified inhibitors with nanomolar potencies against challenging targets such as triple-mutant epidermal growth factor receptor variants [21]. The incorporation of structural descriptors derived from protein-ligand interaction patterns has proven particularly effective for kinase selectivity prediction [22].

Validation and Experimental Correlation

The validation of virtual screening predictions through experimental testing represents a critical component of successful campaigns. Studies of pyrimidine-based kinase inhibitors have demonstrated strong correlations between computational predictions and experimental activities, with several compounds achieving nanomolar potencies against their predicted targets [29] [30]. The success rates for virtual screening campaigns have reached 39-52% for well-validated protocols, representing significant improvements over random screening approaches [31] [32].

The experimental validation of virtual screening hits typically employs biochemical assays to determine inhibition constants, followed by cellular assays to assess biological activity. For kinase targets, the evaluation of selectivity profiles using comprehensive kinase panels provides essential information for therapeutic development [22] [29]. The integration of structural biology techniques, including X-ray crystallography, enables the validation of predicted binding modes and guides subsequent optimization efforts [31] [33].

Data Integration and Analysis

The analysis of virtual screening results requires sophisticated data integration approaches that combine computational predictions with experimental outcomes. Statistical metrics including receiver operating characteristic curves, enrichment factors, and hit rates provide quantitative assessments of screening performance [24] [26]. These analyses enable the optimization of scoring functions and the refinement of screening protocols for future campaigns.

The construction of comprehensive databases linking chemical structures, computational predictions, and experimental activities facilitates the development of predictive models for kinase inhibitor discovery. Studies have demonstrated that the integration of multiple data sources, including binding affinity measurements, selectivity profiles, and structural information, enables the construction of robust models for virtual screening applications [21] [22].

ParameterDFT MethodBasis SetEnergy Difference (kcal/mol)Reference
Pyrimidine TautomerismB3LYP6-311++G(d,p)0.857-1.345 [1]
HydroxypyrimidineB3LYP6-31G(d,p)Keto favored [4]
NitropyridineB3LYP6-311++G(d,p)Imino preferred [2]
PyrimidinoneωB97XD6-311++G(d,p)0.857-1.345 [1]
Simulation ParameterMethodologyDurationKey FindingReference
Protein-Ligand BindingAll-atom MDMicrosecondsConformational transitions [34]
Kinase DynamicsEnhanced Sampling500 nsActivation mechanisms [17]
Water-Mediated InteractionsStandard MD100-500 nsBinding contributions [12]
Binding Free EnergyFEP/TI50-100 nsQuantitative predictions [13]
Virtual Screening TargetLibrary SizeHit Rate (%)Active CompoundsReference
Aurora A KinaseDatabaseNot specifiedSelective inhibitors [35]
JAK2/JAK354 compounds2512 active [29]
ROCK11 billion3927 of 69 [36]
Kinase Panel85,00052.689 of 169 [32]

XLogP3

4.1

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

405.1567673 g/mol

Monoisotopic Mass

405.1567673 g/mol

Heavy Atom Count

28

Dates

Last modified: 08-09-2024

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